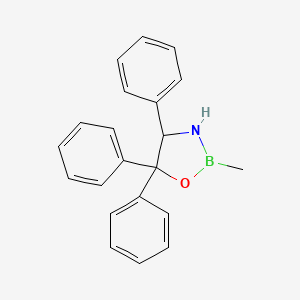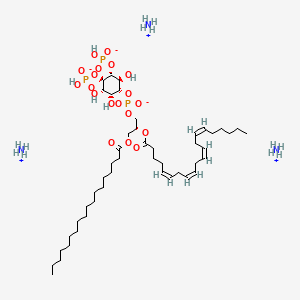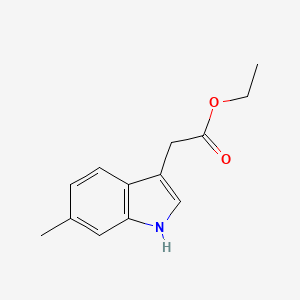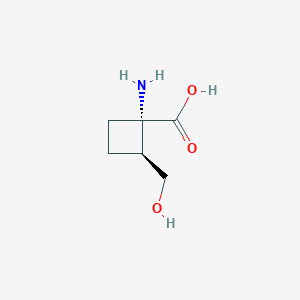
(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound that belongs to the class of oxathiazolidines. This compound is characterized by the presence of a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromophenyl-substituted amine with a sulfonyl chloride in the presence of a base to form the oxathiazolidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxathiazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
4-(4-Bromophenyl)-thiazol-2-amine: A thiazole derivative with a bromophenyl group.
Uniqueness
(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to the presence of the oxathiazolidine ring and the Boc protecting group. These features confer distinct chemical reactivity and biological activity compared to other bromophenyl derivatives.
特性
分子式 |
C13H16BrNO5S |
|---|---|
分子量 |
378.24 g/mol |
IUPAC名 |
tert-butyl (4S)-4-(4-bromophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |
InChIキー |
FJBINWWXSXPPLU-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)Br |
正規SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)



![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)


![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)
